
3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C10H20N2O It is known for its unique structure, which includes an amino group, a piperidine ring, and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one typically involves the reaction of 2-ethylpiperidine with a suitable precursor that introduces the amino and ketone functionalities. One common method involves the reductive amination of 2-ethylpiperidine with a ketone precursor in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-(2-Ethylpiperidin-1-yl)propan-1-amine: This compound is structurally similar but lacks the ketone group.
2-Amino-3-(1h-Indol-3-yl)-propan-1-ol: Contains an indole moiety and an amino group but differs in its overall structure.
Uniqueness
3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structure also provides specific interactions with biological molecules, making it a valuable compound for research in various fields.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
3-amino-1-(2-ethylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-2-9-5-3-4-8-12(9)10(13)6-7-11/h9H,2-8,11H2,1H3 |
InChIキー |
CMJAVHCSDZRAAZ-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCN1C(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15241690.png)
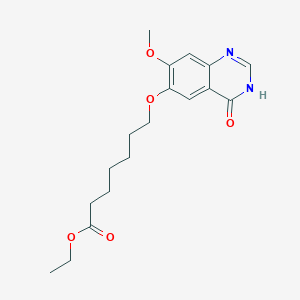
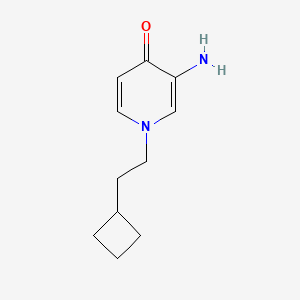
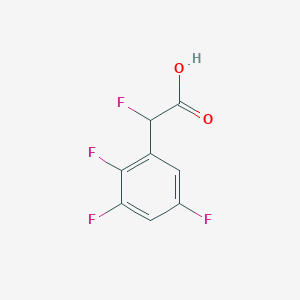
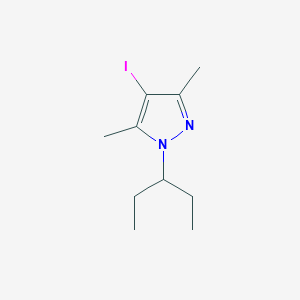
![2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15241713.png)
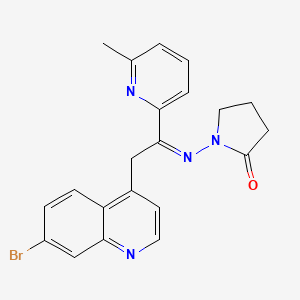
![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)
![Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)
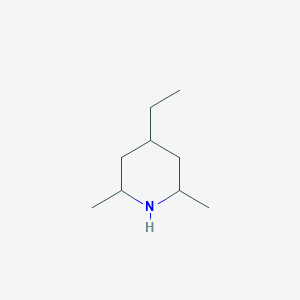
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15241760.png)
